[3-(4-methoxy-3-methylbenzoyl)phenyl](4-methoxy-3-methylphenyl)methanone
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Overview
Description
3-(4-methoxy-3-methylbenzoyl)phenylmethanone is an organic compound with the molecular formula C22H20O3. This compound is characterized by the presence of two methoxy and two methyl groups attached to a benzoyl phenyl structure. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-methylbenzoyl)phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include:
Temperature: Typically maintained at 0-5°C initially, then allowed to rise to room temperature.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: The reaction is usually completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products. The use of automated systems allows for precise control over reaction conditions, ensuring scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like ammonia (NH3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxy-3-methylbenzoyl)phenylmethanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It is used in assays to understand enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, analgesic, and anticancer activities.
Industry
Industrially, this compound is used in the manufacture of dyes, pigments, and polymers. Its unique chemical structure allows for the development of materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-methylbenzoyl)phenylmethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The methoxy and methyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-phenylenebis[(4-methylphenyl)methanone]
- 1,3-di(4-methylbenzoyl)benzene
- 1,3-di-p-toluoylbenzene
Uniqueness
Compared to similar compounds, 3-(4-methoxy-3-methylbenzoyl)phenylmethanone exhibits unique properties due to the presence of methoxy groups. These groups enhance its solubility and reactivity, making it more versatile in various applications. Additionally, the specific arrangement of functional groups in this compound provides distinct chemical and physical properties that are advantageous in both research and industrial contexts.
Properties
IUPAC Name |
[3-(4-methoxy-3-methylbenzoyl)phenyl]-(4-methoxy-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-15-12-19(8-10-21(15)27-3)23(25)17-6-5-7-18(14-17)24(26)20-9-11-22(28-4)16(2)13-20/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFJNCMGQCLARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362174 |
Source
|
Record name | Methanone, 1,3-phenylenebis[(4-methoxy-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110213-46-2 |
Source
|
Record name | Methanone, 1,3-phenylenebis[(4-methoxy-3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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